molecular formula C14H29NO3 B12658590 N,N-Bis(2-hydroxyethyl)dimethyloctanamide CAS No. 94031-03-5

N,N-Bis(2-hydroxyethyl)dimethyloctanamide

Cat. No.: B12658590
CAS No.: 94031-03-5
M. Wt: 259.38 g/mol
InChI Key: LHGRAIBWJITMAA-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)dimethyloctanamide is a chemical compound with the molecular formula C14H29NO3. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by the presence of two hydroxyethyl groups attached to a dimethyloctanamide backbone, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)dimethyloctanamide typically involves the reaction of dimethyloctanamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the addition of hydroxyethyl groups to the amide nitrogen. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)dimethyloctanamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)dimethyloctanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.

    Industry: Utilized in the production of personal care products, detergents, and emulsifiers

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)dimethyloctanamide is primarily based on its surfactant properties. The compound can self-assemble into micelles in aqueous solutions, which can encapsulate hydrophobic molecules and enhance their solubility. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs to target sites. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-hydroxyethyl)dodecanamide
  • N,N-Bis(2-hydroxyethyl)ethylenediamine
  • N,N-Bis(2-hydroxyethyl)lauramide

Uniqueness

N,N-Bis(2-hydroxyethyl)dimethyloctanamide is unique due to its specific chain length and the presence of dimethyl groups, which impart distinct surfactant properties. Compared to similar compounds, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its ability to form stable micelles and enhance solubility distinguishes it from other surfactants .

Properties

CAS No.

94031-03-5

Molecular Formula

C14H29NO3

Molecular Weight

259.38 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-2,2-dimethyloctanamide

InChI

InChI=1S/C14H29NO3/c1-4-5-6-7-8-14(2,3)13(18)15(9-11-16)10-12-17/h16-17H,4-12H2,1-3H3

InChI Key

LHGRAIBWJITMAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)C(=O)N(CCO)CCO

Origin of Product

United States

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